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Compound of Interest

Compound Name: 2-Butyloctanoic acid

Cat. No.: B1328923

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
butyloctanoic acid, a branched-chain carboxylic acid. The information presented herein is
essential for the identification, characterization, and quality control of this compound in
research and development settings. This document details nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their
acquisition.

Chemical Structure

IUPAC Name: 2-Butyloctanoic acid Molecular Formula: C12H2402 Molecular Weight: 200.32
g/mol CAS Number: 27610-92-0
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Figure 1. Chemical Structure of 2-Butyloctanoic Acid.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-butyloctanoic acid, organized
for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Experimental *H NMR data for 2-butyloctanoic acid is not readily available in public
databases. The following table presents predicted chemical shifts and multiplicities based on
the analysis of similar structures, such as butanoic acid, and established chemical shift ranges
for functional groups.[1][2]

Table 1: Predicted *H NMR Data for 2-Butyloctanoic Acid
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
) Carboxylic acid proton

~10.0-12.0 Broad Singlet 1H

(-COOH)
) Methine proton (-

~2.2-25 Multiplet 1H
CH(C=0)-)
Methylene protons in

~1.2-1.7 Multiplet 12H both alkyl chains (-
CHz2-)

] Terminal methyl
~0.8-1.0 Triplet 6H

protons (-CHs)

Note: The methylene protons of the butyl and hexyl chains will exhibit complex overlapping

multiplets.

The following table includes predicted 3C NMR chemical shifts. Some databases provide

computed values for 2-butyloctanoic acid.[3]

Table 2: Predicted 13C NMR Data for 2-Butyloctanoic Acid

Chemical Shift (6, ppm) Assighment

~180 - 185 Carboxylic acid carbon (-COOH)
~45 - 50 Methine carbon (-CH(C=0)-)
~22-35 Methylene carbons (-CH2-)

~14 Terminal methyl carbons (-CHs)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key
absorptions for 2-butyloctanoic acid are characteristic of a carboxylic acid.[4]

Table 3: Key IR Absorptions for 2-Butyloctanoic Acid
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Wavenumber (cm~?) Intensity Assignment

O-H stretch of the carboxylic

2500 - 3300 Strong, Broad )
acid (hydrogen-bonded)
2850 - 2960 Strong C-H stretch of the alkyl chains
C=0 stretch of the carboxylic
~1710 Strong )
acid
) C-H bend of the methylene
~1465 Medium
groups
~1380 Medium C-H bend of the methyl groups
) C-O stretch of the carboxylic
~1210 - 1320 Medium )
acid
) O-H bend of the carboxylic
~920 Medium, Broad

acid (out-of-plane)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight
and fragmentation pattern of a compound. The mass spectrum of 2-butyloctanoic acid is
available from the NIST WebBook.[5]

Table 4. Key Mass Spectrometry Data for 2-Butyloctanoic Acid (Electron lonization)
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miz Relative Intensity Assighment

200 Low Molecular ion [M]*

[M - CsH7]* (Loss of propyl

157 Medium )
radical)
] [M - CaHo]* (Loss of butyl
143 Medium )
radical)
] McLafferty rearrangement
116 High
product
C4HoCH=C(OH)2]* (Alpha-
g7 High [ (OH)2]* (Alp
cleavage)
73 High [CaHo]* (Butyl cation)
] McLafferty rearrangement
60 High
product [CH2=C(OH)z]*
45 Medium [COOH]*

Note: The fragmentation pattern of carboxylic acids is characterized by alpha-cleavage and
McLafferty rearrangements.[6][7]

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic
techniques discussed.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: A sample of 2-butyloctanoic acid (5-10 mg) is dissolved in a
deuterated solvent (e.g., 0.5-0.7 mL of CDCIs). A small amount of a reference standard, such
as tetramethylsilane (TMS), is added for chemical shift calibration (& = 0.00 ppm).
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e Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz
or higher).

e 1H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation
delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled 13C experiment is typically performed to obtain a
spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is
used. Due to the low natural abundance of *3C, a larger number of scans is required.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For *H NMR,
the signals are integrated to determine the relative number of protons.

FT-IR Spectroscopy

Objective: To identify the functional groups in 2-butyloctanoic acid.
Methodology:

o Sample Preparation: As 2-butyloctanoic acid is a liquid at room temperature, it can be
analyzed as a neat thin film. A drop of the neat liquid is placed between two infrared-
transparent salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance
(ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[8]
[9][10]

 Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

e Background Spectrum: A background spectrum of the clean, empty sample holder (salt
plates or ATR crystal) is recorded to subtract the absorbance of air (CO2 and H20) and the
sample holder.

o Sample Spectrum: The prepared sample is placed in the spectrometer's sample
compartment, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm~1.[8]
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o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 2-butyloctanoic
acid.

Methodology:

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or by gas chromatography (GC-MS). The sample is
vaporized in a high-vacuum environment.[11]

e lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV) in a technique known as Electron lonization (El). This causes
the molecules to lose an electron, forming a positively charged molecular ion ([M]*), and to
fragment into smaller, charged species.[5][12]

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative
abundance of each ion as a function of its m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 2-butyloctanoic acid.
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Diagram 1. Logical workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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